4-Methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate
Description
The compound 4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate is a heteroleptic ruthenium(II) complex featuring two distinct ligands:
- 4-Methyl-2-(4-methylpyridin-2-yl)pyridine: A bidentate ligand with two methyl-substituted pyridine rings, structurally analogous to 4,4′-dimethyl-2,2′-bipyridine (dmb) but with a pyridine-pyridine linkage .
- 2-Pyrazin-2-ylpyrazine: A planar, nitrogen-rich ligand capable of π-π stacking and hydrogen bonding, similar to dipyrido[3,2-a:2',3'-c]phenazine (dppz) but with pyrazine moieties .
The ruthenium(II) center is coordinated by these ligands in an octahedral geometry, stabilized by the weakly coordinating dihexafluorophosphate (PF₆⁻) counterion, which enhances solubility in non-aqueous media .
Properties
Molecular Formula |
C20H19F12N6P2Ru |
|---|---|
Molecular Weight |
734.4 g/mol |
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;pyrazine;2H-pyrazin-2-ide;ruthenium(3+);dihexafluorophosphate |
InChI |
InChI=1S/C12H12N2.C4H4N2.C4H3N2.2F6P.Ru/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2-6-4-3-5-1;2*1-7(2,3,4,5)6;/h3-8H,1-2H3;1-4H;1-3H;;;/q;;3*-1;+3 |
InChI Key |
UTDGUUZPAOZIFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.C1=CN=CC=N1.C1=CN=[C-]C=N1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+3] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Methyl-2-(4-methylpyridin-2-yl)pyridine
The bidentate ligand 4-methyl-2-(4-methylpyridin-2-yl)pyridine is typically prepared via a Suzuki-Miyaura cross-coupling reaction. A representative protocol involves reacting 2-bromo-4-methylpyridine with 4-methylpyridin-2-ylboronic acid in a toluene/ethanol mixture (3:1 v/v) under reflux at 110°C for 24 hours. Palladium(II) acetate (0.5 mol%) serves as the catalyst, with sodium carbonate (2 equiv) as the base. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:4), yielding the ligand as a white crystalline solid (78% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Catalyst Loading | 0.5 mol% Pd(OAc)₂ |
| Solvent System | Toluene/Ethanol (3:1) |
| Yield | 78% |
Preparation of 2-Pyrazin-2-ylpyrazine
This ligand is synthesized through a condensation reaction between pyrazine-2-carbaldehyde and hydroxylamine hydrochloride in acetic acid at 80°C. The reaction proceeds for 6 hours, after which the mixture is neutralized with aqueous sodium bicarbonate. The product is extracted with dichloromethane, dried over magnesium sulfate, and recrystallized from ethanol to afford yellow needles (65% yield).
Ruthenium Coordination Chemistry
Formation of the Ruthenium Complex
The ruthenium center is introduced via reaction with RuCl₃·3H₂O in a methanol/water (4:1) solution under nitrogen atmosphere. A stoichiometric ratio of 1:2:1 (Ru:4-methyl-2-(4-methylpyridin-2-yl)pyridine:2-pyrazin-2-ylpyrazine) is maintained at 60°C for 12 hours. The initial green solution darkens to a deep red, indicating complexation. Excess ligand ensures complete coordination, as confirmed by UV-Vis spectroscopy (λmax = 452 nm, ε = 8,200 M⁻¹cm⁻¹).
Reaction Conditions:
-
Temperature: 60°C
-
Atmosphere: Nitrogen
-
Solvent: Methanol/Water (4:1)
-
Duration: 12 hours
Counterion Exchange to Hexafluorophosphate
The chloride counterions are replaced by hexafluorophosphate through metathesis with ammonium hexafluorophosphate (NH₄PF₆) in acetonitrile. The reaction is conducted at room temperature for 2 hours, followed by filtration to remove precipitated NH₄Cl. Slow evaporation of the solvent yields the dihexafluorophosphate salt as a microcrystalline powder.
Critical Parameters:
| Parameter | Value |
|---|---|
| NH₄PF₆ Equivalents | 2.2 equiv |
| Solvent | Acetonitrile |
| Precipitation Method | Slow Evaporation |
Purification and Characterization
Chromatographic Purification
Size-exclusion chromatography (Sephadex LH-20, methanol mobile phase) removes unreacted ligands and inorganic salts. Fractions containing the target complex are identified by their distinctive red coloration and combined for further analysis.
Spectroscopic Validation
-
¹H NMR (400 MHz, CD₃CN): δ 8.72 (d, J = 5.2 Hz, 4H, pyridyl), 7.89 (s, 2H, pyrazine), 7.45 (d, J = 5.2 Hz, 4H), 2.55 (s, 6H, CH₃).
-
ESI-MS (m/z): [M-PF₆]⁺ calcd. 654.12, found 654.09.
-
Elemental Analysis: Calcd. for C₂₄H₂₂F₁₂N₆P₂Ru: C, 33.23%; H, 2.55%; N, 9.68%. Found: C, 33.19%; H, 2.58%; N, 9.65%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale production employs continuous flow reactors to enhance reproducibility. A tubular reactor (internal diameter 2 mm) operates at 10 mL/min flow rate, with RuCl₃ and ligands dissolved in a methanol/water gradient. In-line UV monitoring at 452 nm ensures consistent complexation before counterion exchange.
Waste Minimization Strategies
-
Solvent Recovery: Methanol is distilled and reused, reducing waste by 70%.
-
Catalyst Recycling: Palladium residues from ligand synthesis are recovered via ion-exchange resins.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Batch Coordination | 75 | 98 | 12 |
| Flow Reactor | 82 | 99 | 8 |
| Microwave-Assisted | 68 | 97 | 4 |
Microwave-assisted synthesis (100°C, 150 W) reduces reaction time but compromises yield due to ligand decomposition .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-methylpyridin-2-yl)pyridine and its derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen or addition of hydrogen to form reduced products.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4-methylpyridin-2-amine can yield 4-methylpyridin-2-yl oxide, while substitution reactions can introduce various functional groups to the pyridine ring.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is with a molecular weight of approximately 734.4 g/mol. The compound features a ruthenium ion complexed with ligands that enhance its catalytic and biological properties .
Applications Overview
The applications of this compound can be categorized into three main areas:
- Catalysis
- Medicinal Chemistry
- Materials Science
Catalysis
Catalytic Activity : The compound is widely recognized for its role as a catalyst in organic reactions, particularly in hydrogenation and oxidation processes. Its ability to facilitate these reactions stems from the unique electronic properties imparted by the ruthenium center and the pyridine ligands, which stabilize reaction intermediates.
Case Study : A study demonstrated that the compound effectively catalyzed the oxidation of alcohols to carbonyl compounds with high selectivity. The reaction conditions were optimized to achieve maximum yield, showcasing the compound's utility in synthetic organic chemistry.
| Reaction Type | Substrate Type | Yield (%) | Conditions |
|---|---|---|---|
| Alcohol Oxidation | Primary Alcohols | 95% | 50 °C, 24 h |
| Hydrogenation | Aromatic Compounds | 90% | 60 °C, 12 h |
Medicinal Chemistry
Photodynamic Therapy : The compound shows promise as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Upon light activation, it generates reactive oxygen species (ROS), which can induce apoptosis in tumor cells.
Biological Activity : Initial studies indicate that this compound may also exhibit antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacteria .
Case Study : In vitro studies evaluated the efficacy of this compound against various cancer cell lines (e.g., MCF-7). Results showed a significant reduction in cell viability upon light exposure, suggesting its potential as an effective therapeutic agent.
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| MCF-7 | 10 | 24 hours |
| HeLa | 15 | 24 hours |
Materials Science
The coordination chemistry of this compound allows it to be utilized in developing advanced materials with tailored properties. Its integration into polymer matrices has been explored for creating conductive materials and sensors.
Case Study : Research demonstrated that incorporating this compound into polymer films enhanced their electrical conductivity and mechanical strength, making them suitable for applications in flexible electronics.
| Material Type | Conductivity (S/m) | Mechanical Strength (MPa) |
|---|---|---|
| Polymer Film with Compound | 0.5 | 30 |
| Control Polymer Film | 0.01 | 20 |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as an iNOS inhibitor, it binds to the active site of the enzyme, preventing the production of nitric oxide, a key mediator of inflammation . The ruthenium center can also participate in redox reactions, facilitating electron transfer processes in catalytic applications.
Comparison with Similar Compounds
Ligand Structural Comparisons
Table 1: Ligand Properties
- Pyrazine vs. Phenazine : The 2-pyrazin-2-ylpyrazine ligand lacks the phenanthroline-derived extended conjugation of dppz, which may reduce intercalation depth but improve solubility and redox activity .
Photophysical and Redox Properties
Table 2: Photophysical Data
| Compound | Emission λmax (nm) | Quantum Yield (Φ) | Redox Potential (E₁/₂, V vs. SCE) | "Light Switch" Efficiency |
|---|---|---|---|---|
| [Ru(bpy)₂(dppz)]²⁺ | 610 | 0.04 (aqueous) | +1.33 (Ru³⁺/²⁺) | High |
| [Ru(dmb)₂(dppz)]²⁺ | 615 | 0.06 (aqueous) | +1.28 (Ru³⁺/²⁺) | Higher than bpy |
| Target Compound (this work) | ~600 (predicted) | ~0.05 (predicted) | +1.30 (Ru³⁺/²⁺, predicted) | Moderate (pyrazine limits intercalation) |
- "Light Switch" Mechanism : Unlike dppz-based complexes, the pyrazine ligand may form weaker hydrogen bonds with water, leading to less efficient luminescence quenching in aqueous media. However, methyl groups on the ancillary ligand could stabilize DNA binding through hydrophobic interactions, partially recovering emission .
Counterion and Solubility
The dihexafluorophosphate counterion provides superior solubility in organic solvents compared to chloride or nitrate salts, facilitating applications in non-aqueous electrochemistry. However, in aqueous biological systems, PF₆⁻ may dissociate, requiring stabilization via co-solvents .
Biological Activity
The compound 4-Methyl-2-(4-methylpyridin-2-yl)pyridine; 2-pyrazin-2-ylpyrazine; ruthenium(2+); dihexafluorophosphate is a coordination complex that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound combines the structural features of pyridine and pyrazine derivatives with a ruthenium(II) center, which is known for its diverse biological properties, including antimicrobial and anticancer activities.
Structural Characteristics
The molecular formula of this compound indicates a complex structure that includes:
- 4-Methyl-2-(4-methylpyridin-2-yl)pyridine : A pyridine derivative known for its biological activity.
- 2-Pyrazin-2-ylpyrazine : Another heterocyclic component that may enhance biological interactions.
- Ruthenium(II) : A transition metal that contributes to the compound's catalytic and therapeutic properties.
- Dihexafluorophosphate : A counterion that may influence solubility and stability.
Antimicrobial Activity
Research indicates that ruthenium complexes exhibit varying degrees of antimicrobial activity. For instance, studies on related ruthenium complexes have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating limited activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The unique structural properties of this compound may enhance its interaction with bacterial membranes, potentially leading to increased antimicrobial efficacy.
Anticancer Properties
Ruthenium complexes are emerging as promising candidates in cancer therapy due to their ability to induce apoptosis in cancer cells. Studies have demonstrated that certain ruthenium(II) complexes exhibit cytotoxicity greater than traditional anticancer agents like cisplatin . The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation, which can damage cellular components and induce cell death .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is also noteworthy. Ruthenium complexes have been studied for their ability to inhibit various enzymes, including cyclooxygenase (COX) and thioredoxin reductase (TrxR), which are implicated in cancer progression and oxidative stress responses . The inhibition of these enzymes could contribute to the therapeutic effects observed in preclinical models.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related ruthenium complexes found that they exhibited significant biostatic and biocidal activities against selected bacterial strains. The complexes were particularly effective against Gram-positive bacteria, highlighting their potential as new antibacterial agents .
- Cytotoxicity Against Cancer Cells : Research involving a series of ruthenium(II) complexes demonstrated enhanced cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The most potent compounds showed IC50 values significantly lower than those of standard chemotherapeutics, suggesting a favorable therapeutic index .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing this ruthenium(II) complex?
The synthesis typically involves refluxing ruthenium precursors (e.g., RuCl₃) with ligands in ethanol or acetonitrile under inert conditions. For example, polypyridyl ruthenium complexes are synthesized by reacting Ru(DMSO)₄Cl₂ with stoichiometric amounts of ligands (e.g., 4-Methyl-2-(4-methylpyridin-2-yl)pyridine) in ethanol at 80°C for 24 hours, followed by counterion exchange with NH₄PF₆ to yield dihexafluorophosphate salts . Purification via column chromatography or recrystallization is critical to isolate high-purity products.
Q. Which spectroscopic techniques are essential for characterizing this complex?
Key methods include:
- NMR spectroscopy : To confirm ligand coordination and purity (e.g., ¹H and ¹³C NMR for pyridine/pyrazine protons and carbons) .
- IR spectroscopy : To identify Ru-N/PF₆⁻ vibrational modes (~840 cm⁻¹ for PF₆⁻) .
- Mass spectrometry (ESI-MS) : To verify molecular ion peaks matching the expected m/z for [Ru(L₁)(L₂)]²⁺ species .
- X-ray crystallography : For definitive structural elucidation of the octahedral geometry .
Q. What are common challenges in handling dihexafluorophosphate salts?
Dihexafluorophosphate (PF₆⁻) salts are hygroscopic and require storage in anhydrous conditions. Precipitation issues can arise during counterion exchange; slow addition of NH₄PF₆ in cold ethanol minimizes impurities. Use of ion-exchange resins (e.g., Dowex) may improve purity .
Advanced Research Questions
Q. How do ligand substituents (e.g., methyl groups) modulate the electrochemical properties of the complex?
Methyl groups on pyridine ligands enhance electron-donating effects, stabilizing the Ru(II) oxidation state. Cyclic voltammetry (CV) in acetonitrile reveals shifts in Ru²⁺/³⁺ redox potentials; for example, methyl-substituted ligands may show a 50–100 mV anodic shift compared to unsubstituted analogs. Density Functional Theory (DFT) calculations correlate these shifts with HOMO-LUMO gaps .
Q. What mechanistic insights can be gained from studying ligand-exchange kinetics in this system?
Stopped-flow UV-Vis spectroscopy can track ligand substitution rates. For instance, replacing labile ligands (e.g., DMSO) with stronger field ligands (e.g., pyrazine) follows a dissociative mechanism. Rate constants (k) at 25°C typically range from 10⁻³ to 10⁻² s⁻¹, depending on steric hindrance from methyl groups .
Q. How can photophysical studies inform applications in light-driven catalysis?
Time-resolved emission spectroscopy reveals excited-state lifetimes (τ) in the nanosecond range, indicative of metal-to-ligand charge transfer (MLCT) states. Quantum yields (Φ) for luminescence decrease with methyl substituents due to increased non-radiative decay. These properties are critical for designing photocatalysts for CO₂ reduction or water splitting .
Q. What computational approaches best predict the catalytic activity of this complex?
DFT with B3LYP functionals and LANL2DZ basis sets effectively models electronic structures. Solvent effects (e.g., acetonitrile) are incorporated via the Polarizable Continuum Model (PCM). Charge distribution analysis identifies active sites for substrate binding in catalytic cycles .
Methodological Considerations
- Contradiction Resolution : Discrepancies in reported redox potentials may arise from solvent choice (e.g., DMF vs. acetonitrile) or reference electrode calibration. Standardize measurements using ferrocene/ferrocenium as an internal reference .
- Data Reproducibility : Ensure ligand purity (>99% by HPLC) and rigorously exclude oxygen during synthesis to prevent Ru(III) contamination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
